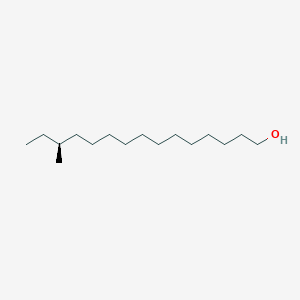

(S)-13-Methyl-1-pentadecanol

Description

(S)-13-Methyl-1-pentadecanol is a chiral long-chain fatty alcohol. Fatty alcohols are characterized by a hydroxyl (-OH) group attached to a long aliphatic chain. atamanchemicals.comontosight.ai The structure of this compound consists of a 15-carbon chain (pentadecane) with a hydroxyl group at one end (position 1) and a methyl group branching off at the 13th carbon atom. The "(S)" designation in its name is crucial, as it defines the specific three-dimensional arrangement, or stereochemistry, at the chiral center on carbon 13.

Structure

3D Structure

Properties

CAS No. |

642995-17-3 |

|---|---|

Molecular Formula |

C16H34O |

Molecular Weight |

242.44 g/mol |

IUPAC Name |

(13S)-13-methylpentadecan-1-ol |

InChI |

InChI=1S/C16H34O/c1-3-16(2)14-12-10-8-6-4-5-7-9-11-13-15-17/h16-17H,3-15H2,1-2H3/t16-/m0/s1 |

InChI Key |

JWIWHDBXJLJNPH-INIZCTEOSA-N |

Isomeric SMILES |

CC[C@H](C)CCCCCCCCCCCCO |

Canonical SMILES |

CCC(C)CCCCCCCCCCCCO |

Origin of Product |

United States |

Advanced Methodologies for the Enantioselective Synthesis of S 13 Methyl 1 Pentadecanol

Chemoenzymatic and Biocatalytic Approaches to Chiral Branched-Chain Alcohols

The convergence of chemical and biological catalysis has opened new frontiers in the synthesis of enantiomerically pure alcohols. nih.gov These methods are particularly advantageous for producing branched-chain alcohols, where the introduction of a stereocenter at a specific position in a long aliphatic chain is required. By leveraging the inherent selectivity of enzymes, it is possible to overcome many of the limitations associated with metal catalysts or chiral auxiliaries. nih.govresearchgate.net

Microbial Metabolic Engineering for Targeted Alcohol Production

Microbial cell factories, such as Escherichia coli and Saccharomyces cerevisiae, serve as versatile platforms for the de novo biosynthesis of valuable chemicals from simple feedstocks like glucose. mdpi.com Through the principles of metabolic engineering, native cellular pathways can be redesigned and heterologous genes introduced to create novel biosynthetic routes for the production of specific target molecules, including chiral branched-chain alcohols. nih.govnih.govresearchgate.net

The biosynthesis of branched-chain fatty acids and their derivatives in engineered microbes often begins with the diversion of intermediates from amino acid metabolism. researchgate.net Specifically, α-keto acids, which are precursors to branched-chain amino acids like leucine (B10760876) and isoleucine, can be harnessed to serve as starter units for the fatty acid synthesis (FAS) machinery. nih.govresearchgate.net

To produce the C16 backbone of 13-Methyl-1-pentadecanol, a pathway could be engineered to utilize a branched-chain α-keto acid. This intermediate is converted into a branched-chain acyl-CoA primer. This primer then enters the fatty acid synthase (FAS) cycle, where it is elongated through the iterative addition of two-carbon units derived from malonyl-CoA. nih.gov Engineering the FAS complex to efficiently accept the branched-chain starter unit is crucial for achieving high titers of the desired 13-methylpentadecanoyl-CoA precursor. Thiolase-based pathways can also be engineered to demonstrate selectivity for forming products with α-methyl branches, expanding the utility of these biosynthetic routes. princeton.edu

Table 1: Key Enzyme Classes in Engineered Pathways for Branched-Chain Acyl-CoA Synthesis

| Enzyme Class | Role in Pathway | Example | Source Organism |

| Thiolase | Catalyzes the initial C-C bond formation | Acat2, Acat3 | Ascaris suum |

| Ketoreductase | Reduces the keto group, influencing stereochemistry | - | Ascaris suum |

| Dehydratase | Removes a water molecule to form a double bond | - | Escherichia coli |

| Enoyl Reductase | Reduces the double bond to form a saturated chain | - | Escherichia coli |

Heterologous Expression of Fatty Acyl-CoA Reductases (FARs) in Microbial Cell Factories

Once the 13-methylpentadecanoyl-CoA precursor has been synthesized, the final step is its reduction to the corresponding alcohol, (S)-13-Methyl-1-pentadecanol. This conversion is catalyzed by fatty acyl-CoA reductases (FARs), a class of enzymes that typically use NADPH as a reductant. nih.gov FARs catalyze a two-step reduction, first to an aldehyde intermediate and then to a primary alcohol. oup.com

Different FAR enzymes exhibit distinct specificities for the chain length and degree of saturation of their acyl-CoA substrates. frontiersin.org For the production of this compound, a FAR with high activity towards C16 branched-chain acyl-CoAs would be required. Metabolic engineering strategies involve identifying a suitable FAR from a native organism or engineering a known FAR to alter its substrate preference. nih.govresearchgate.net This selected FAR gene is then expressed heterologously in the microbial production host, such as E. coli or S. cerevisiae, to complete the biosynthetic pathway. nih.gov

Table 2: Substrate Specificity of Various Plant-Derived Fatty Acyl-CoA Reductases (FARs)

| FAR Gene | Source Organism | Primary Alcohol Product(s) | Reference |

| AtFAR1 | Arabidopsis thaliana | C22:0-OH | oup.com |

| AtFAR4 | Arabidopsis thaliana | C20:0-OH | oup.com |

| AtFAR5 | Arabidopsis thaliana | C18:0-OH | oup.com |

| Ae.tFAR1 | Aegilops tauschii | C16:0-OH | frontiersin.org |

| Ae.tFAR3 | Aegilops tauschii | C26:0-OH | frontiersin.org |

| Ae.tFAR4 | Aegilops tauschii | C24:0-OH | frontiersin.org |

Anaerobic Production Strategies and β-Reduction Pathway Engineering

Aerobic microbial production often results in significant carbon loss to CO2 through respiration. Anaerobic fermentation can offer higher carbon conservation and theoretical yields. nih.gov One promising anaerobic strategy involves reversing the native β-oxidation pathway, a process known as the β-reduction pathway, for carbon chain elongation. nih.govaddgene.org

This pathway utilizes a thiolase (FadA) to condense two acetyl-CoA molecules, followed by a series of reductions and a dehydration catalyzed by enzymes like the β-hydroxy-acyl-CoA reductase (FadB) and a trans-2-enoyl-CoA reductase (TER). nih.govnih.gov By iteratively running this cycle, the carbon chain can be elongated two carbons at a time. To produce a branched-chain alcohol, the pathway would need to be initiated with a branched-chain starter unit and engineered to accommodate the growing branched-chain intermediate. This approach is redox-balanced and can be coupled to cell growth, creating a highly efficient production system. nih.gov A key advantage is the reduced requirement for ATP compared to the FAS pathway, which relies on the energy-intensive conversion of acetyl-CoA to malonyl-CoA. nih.gov The highest-performing strains using this pathway for medium-chain alcohols have achieved titers of up to 1.8 g/L. nih.govnih.gov

Enzymatic Transformations and Bioreductions for Stereospecific Alcohol Formation

In addition to de novo biosynthesis in microbial hosts, purified enzymes or whole-cell biocatalysts can be used to perform specific chemical transformations on advanced substrates. These biocatalytic reactions are prized for their exceptional selectivity under mild aqueous conditions. nih.gov

A highly atom-economical and environmentally benign route to chiral alcohols is the direct enantioselective addition of water across a carbon-carbon double bond. nih.govd-nb.info This "dream reaction" in organic chemistry is challenging for traditional catalysts but can be achieved with high precision by a class of enzymes known as hydratases. d-nb.infothieme-connect.com

For the synthesis of this compound, a hypothetical precursor, 13-methylpentadec-1-ene, could be subjected to enzymatic hydration. Oleate hydratases, for example, have been shown to possess promiscuous activity towards unactivated terminal alkenes, converting them to (S)-alcohols with excellent enantiomeric excess (>98%). researchgate.net While the wild-type enzymes often have a narrow substrate scope, protein engineering can be used to modify the active site, expanding the range of accepted olefinic substrates. thieme-connect.com The use of "decoy molecules" that mimic the native fatty acid substrate has also been shown to activate these enzymes for the hydration of non-native olefins. thieme-connect.com This strategy avoids the use of reducing agents and generates water as its only byproduct, representing a very "green" synthetic methodology. d-nb.info

Table 3: Enzymatic Hydration of Unactivated Alkenes by Engineered Hydratases

| Olefin Substrate | Enzyme System | Conversion / Yield | Enantiomeric Ratio (e.r.) / Excess (e.e.) | Reference |

| Dec-1-ene | Engineered Fatty Acid Hydratase | 44% Yield | >99.5:0.5 e.r. | thieme-connect.com |

| 1-Decene | Oleate Hydratase (MmOAH1/2) | Good Conversion | >99% e.e. | researchgate.net |

| 1-Tridecene | Oleate Hydratase (MmOAH1/2) | Good Conversion | >99% e.e. | researchgate.net |

| 4-Bromostyrene | Evolved Styrene Hydratase | 79% Yield | >99:1 e.r. | d-nb.info |

Biocatalytic Reduction of Carbonyl Precursors to Chiral Alcohols

Biocatalysis has emerged as a powerful and sustainable approach for the synthesis of chiral alcohols. consensus.app This methodology utilizes enzymes, such as ketoreductases (KREDs), to catalyze the asymmetric reduction of prochiral ketones to their corresponding enantiopure alcohols with high selectivity. nih.gov

Detailed Research Findings:

The enzymatic reduction of a carbonyl precursor, 13-methyl-1-pentadecanal, to this compound can be achieved using specifically engineered ketoreductases. These enzymes, often derived from microorganisms like Saccharomyces cerevisiae, are highly effective in catalyzing the transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl carbon. nih.govfrontiersin.org The stereochemical outcome of the reduction is dictated by the enzyme's chiral active site, which preferentially binds one of the two enantiotopic faces of the ketone.

The process often employs a cofactor regeneration system to maintain the catalytic cycle. nih.gov A common strategy is the substrate-coupled approach, where a sacrificial alcohol, such as isopropanol, is used in large excess to regenerate the NADH or NADPH cofactor. nih.gov This method is advantageous as it is cost-effective and can be performed in various reaction media. nih.gov

| Enzyme Type | Precursor | Product | Selectivity | Cofactor System |

| Ketoreductase (KRED) | 13-Methyl-1-pentadecanal | This compound | High enantioselectivity | NADH/NADPH with cofactor regeneration |

Asymmetric Chemical Synthesis Strategies for Enantiopure this compound

In addition to biocatalysis, several asymmetric chemical synthesis strategies have been developed to produce enantiopure long-chain alcohols like this compound. These methods rely on the use of chiral auxiliaries, asymmetric catalysts, and multi-step synthetic pathways to control the stereochemistry of the final product.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org Once the desired stereocenter has been established, the auxiliary can be removed and ideally recycled.

Detailed Research Findings:

For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone, can be attached to a carboxylic acid precursor. The resulting chiral imide can then undergo a diastereoselective alkylation reaction. The steric hindrance provided by the auxiliary directs the incoming alkyl group to a specific face of the enolate, thereby establishing the desired stereocenter. Subsequent removal of the auxiliary affords the chiral carboxylic acid, which can then be reduced to the target alcohol.

| Chiral Auxiliary | Key Reaction | Diastereomeric Excess (d.e.) |

| Evans Oxazolidinone | Diastereoselective Alkylation | >95% |

| Camphorsultam | Diastereoselective Alkylation | High |

Asymmetric catalysis offers a highly efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Organocuprates, also known as Gilman reagents, are valuable nucleophiles in organic synthesis. organicchemistrytutor.com They are particularly useful for their ability to undergo 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. wikipedia.orgchem-station.com

Detailed Research Findings:

In the context of synthesizing this compound, a stereoselective conjugate addition of an organocuprate to an appropriate α,β-unsaturated ester can be employed. The use of a chiral ligand in conjunction with the copper catalyst can induce high enantioselectivity in the carbon-carbon bond-forming step. The resulting ester can then be converted to the desired alcohol. Similarly, stereoselective Grignard reactions, often in the presence of a chiral ligand or in a chiral solvent, can be used to introduce the chiral methyl group. wmich.edunih.gov

| Reagent/Catalyst System | Key Reaction | Enantiomeric Excess (e.e.) |

| Chiral Organocuprate | 1,4-Conjugate Addition | High |

| Grignard Reagent with Chiral Ligand | Nucleophilic Addition | Variable |

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral olefins and ketones. kanto.co.jp This method typically employs transition metal catalysts, such as ruthenium, rhodium, or iridium, complexed with chiral ligands. rsc.org

Detailed Research Findings:

A key intermediate in the synthesis of this compound, a keto-ester or an unsaturated ester, can be subjected to asymmetric hydrogenation. The Noyori asymmetric hydrogenation, which utilizes a ruthenium catalyst with a BINAP ligand, is particularly effective for the reduction of ketones to chiral alcohols. youtube.com The choice of the chiral ligand's enantiomer determines the stereochemistry of the resulting alcohol.

| Catalyst System | Substrate Type | Product | Enantiomeric Excess (e.e.) |

| Ru-BINAP | Keto-ester | Chiral Hydroxy-ester | >98% |

| Rh-DIPAMP | Unsaturated ester | Chiral Ester | High |

The synthesis of complex chiral molecules like this compound often requires a multi-step linear approach. libretexts.org These pathways involve a sequence of reactions that build the carbon skeleton and introduce the required functional groups and stereocenters in a controlled manner.

Detailed Research Findings:

| Starting Material | Key Synthetic Steps | Final Product |

| Chiral Epoxide | Ring-opening, Chain Extension, Functional Group Interconversion | This compound |

| Chiral Aldehyde | Wittig Reaction, Hydrogenation, Reduction | This compound |

Tandem Catalytic Systems for the Production of Long-Chain Primary Alcohols

The synthesis of long-chain primary alcohols, including complex branched structures like this compound, is increasingly benefiting from the development of tandem catalytic systems. These systems integrate multiple reaction steps into a single process, offering advantages in efficiency, safety, and atom economy. By avoiding the isolation of intermediates and often utilizing milder conditions, tandem catalysis represents a significant advancement in chemical synthesis.

Methanolation of Olefins

Dehydrogenation of Methanol : Methanol is first dehydrogenated to produce synthesis gas (syngas) with a specific carbon monoxide to hydrogen ratio (CO:H₂ of 1:2). nih.govnih.gov

Hydroformylation : The in situ generated syngas is then used to hydroformylate the olefin substrate, converting it to the corresponding aldehyde. nih.gov

Hydrogenation : Finally, the aldehyde intermediate is rapidly hydrogenated to the final long-chain primary alcohol. nih.govnih.gov

This integrated system utilizes a dual-catalyst approach, where a manganese-pincer complex catalyzes the dehydrogenation and hydrogenation steps, while a rhodium-phosphine complex facilitates the hydroformylation. nih.govmpg.denih.gov A key advantage of this methodology is that it avoids the need for high-pressure equipment typically required for handling CO and H₂, as the process operates below 10 bar, with syngas partial pressures around 1–2 bar. nih.govnih.gov

Research using 1-octene (B94956) as a model substrate demonstrated the system's efficacy, achieving an 80% yield of nonanol with a high linear-to-branched alcohol ratio of 93:7. nih.gov The rapid hydrogenation of the aldehyde intermediate prevents its accumulation, leading to very high selectivity for the alcohol product. nih.gov

| Substrate | Catalyst System | Pressure | Yield (Alcohol) | Linearity | Source |

| 1-Octene | Mn/pincer & Rh/phosphine | < 10 bar | 80% | 93% | nih.gov |

Syngas Transformation to Long-Chain Alcohols over Heterogeneous Catalysts

The direct conversion of syngas (a mixture of CO and H₂) into long-chain alcohols is a promising route for transforming resources like natural gas, coal, or biomass into valuable chemicals. nih.gov This process typically relies on heterogeneous catalysts, with Cu-Fe binary systems attracting significant attention due to their cost-effectiveness and high CO conversion rates. nih.gov

The synthesis proceeds via a tandem strategy where different active sites on the catalyst perform sequential reactions. nih.gov For instance, in Cu-Fe systems, Fe₅C₂ and Cu interfaces are crucial. The synergy between these sites is essential for the production of higher alcohols. nih.gov Researchers have developed an interfacial catalyst derived from a layered double hydroxide (B78521) precursor, where Fe₅C₂ clusters are immobilized on Cu nanoparticles. nih.gov This catalyst demonstrated excellent performance at a surprisingly low pressure of 1 MPa, achieving a CO conversion of 53.2% and a space-time yield (STY) for long-chain alcohols of 0.101 g gcat⁻¹ h⁻¹. nih.gov This performance is comparable to other Cu-Fe catalysts that require much harsher conditions (typically above 3 MPa). nih.gov

Promoters can further enhance catalyst performance. The addition of silver (Ag) to a CuFe catalyst was shown to enhance the interaction between Cu and Fe₅C₂ species, resulting in a high STY of 0.139 g gcat⁻¹ h⁻¹ for long-chain alcohols. rsc.org Other catalytic systems, such as those based on cobalt-molybdenum sulfide, have also been investigated. These catalysts can operate in the presence of sulfur impurities in the syngas feed, which can stabilize a large fraction of higher alcohols in the final product. dtu.dk

| Catalyst System | Pressure | CO Conversion | STY (Long-Chain Alcohols) | Source |

| Fe₅C₂-Cu (interfacial) | 1 MPa | 53.2% | 0.101 g gcat⁻¹ h⁻¹ | nih.gov |

| CuFeAg₀.₅ | Not Specified | Not Specified | 0.139 g gcat⁻¹ h⁻¹ | rsc.org |

| Mn-Co-Cu | 60 bar | Not Specified | Not Specified (34% alcohol selectivity) | researchgate.net |

Hydroboration-Oxidation Processes from Waste Polyethylene (B3416737) Pyrolysis Oil

A novel approach to sourcing fatty alcohols is through the chemical recycling of waste plastics. Pyrolysis of waste polyethylene (PE) produces an oil rich in long-chain alkanes and alkenes (C10–C20), which can be valorized into more valuable chemicals. researchgate.netacs.org A one-pot hydroboration-oxidation process has been developed to convert the alkene fraction of this pyrolysis oil into primary alcohols. researchgate.netdigitellinc.com

This method leverages the anti-Markovnikov rule to ensure the formation of primary alcohols from the terminal and internal alkenes present in the feedstock. researchgate.netacs.org The process demonstrates high efficiency, with a 91%–98% conversion of alkenes to alcohols. researchgate.netacs.org It is performed at low temperatures (10–25 °C) and ambient pressure. researchgate.net Following the reaction, an extraction procedure can recover the synthesized alcohols from the alkane mixture with 80-92% efficiency. researchgate.netdigitellinc.com

The process involves two main steps:

Hydroboration : A boron-containing reagent adds across the C=C double bonds of the alkenes.

Oxidation : The resulting organoborane intermediates are oxidized to yield the corresponding alcohols.

An "extended" method including an isomerization step between hydroboration and oxidation was also investigated to potentially increase the yield of primary alcohols from internal alkenes. acs.org However, for PE pyrolysis oil, this extra step did not provide a significant improvement in the primary alcohol yield. acs.org This research provides an efficient pathway for converting plastic waste into valuable commodity chemicals like long-chain alcohols. acs.orgdigitellinc.com

| Feedstock | Process | Alkene Conversion | Alcohol Recovery | Source |

| Waste LDPE Pyrolysis Oil | One-Pot Hydroboration-Oxidation | 91%–98% | 83%–92% | researchgate.netacs.org |

| Mixed Waste PE Oil | One-Pot Hydroboration-Isomerization | 95%–98% | 80% | digitellinc.com |

Guerbet Reaction Modifications for Branched Alcohol Formation

The Guerbet reaction, first described by Marcel Guerbet, is a fundamental process for synthesizing higher molecular weight, β-branched primary alcohols from lower weight primary alcohols. aocs.orggoogle.com This self-condensation reaction involves the dimerization of an alcohol with the loss of a water molecule, effectively doubling the carbon chain length and introducing a branch at the β-position. aocs.orggoogle.com

The reaction mechanism is a complex, tandem process that requires a multifunctional catalyst possessing both hydrogenation/dehydrogenation capabilities and acid-base properties. researchgate.netrsc.org The accepted sequence of steps is:

Dehydrogenation : The starting alcohol is oxidized to its corresponding aldehyde.

Aldol (B89426) Condensation : Two aldehyde molecules undergo a base-catalyzed aldol condensation.

Dehydration : The resulting aldol adduct is dehydrated to form an α,β-unsaturated aldehyde.

Hydrogenation : The unsaturated aldehyde is hydrogenated to the final saturated branched alcohol. aocs.orgrsc.org

Modifications to the classic Guerbet reaction allow for the synthesis of a wide variety of branched alcohols. Cross-condensation, where two different alcohols are used as reactants, can produce asymmetric Guerbet alcohols. rsc.org The choice of catalyst is critical for controlling selectivity and efficiency. Systems based on Ni-MgO-Al₂O₃ have been shown to be effective for upgrading bio-alcohols into longer-chain alcohols and ketones. mdpi.com The acid-base properties of the catalyst can be tuned by adjusting the component ratios, which in turn influences the aldol condensation step. mdpi.com

The unique structure of Guerbet alcohols—specifically their branching—results in significantly lower melting points compared to their linear counterparts, making them valuable as lubricants, surfactants, and cosmetic emollients. rsc.org

| Reactants | Catalyst System | Product Example | Source |

| Ethanol | MgO, K₂CO₃, Cu₂Cr₂O₅ | 1-Butanol | aocs.org |

| 1-Butanol | Base + Metal Catalyst | 2-Ethyl-1-hexanol | google.com |

| ABE Mixture (Acetone, Butanol, Ethanol) | Ni-MgO-Al₂O₃ | C₅–C₁₅ Ketones and Alcohols | mdpi.com |

Advanced Analytical Methodologies for the Stereochemical Characterization of Chiral Long Chain Alcohols

Chromatographic Techniques for Enantiomeric Resolution and Purity Assessment

Chromatography stands as the most powerful and widely used tool for the separation and quantification of enantiomers. The fundamental principle involves the differential interaction of enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP), leading to different retention times and, thus, separation.

Chiral High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing columns packed with a chiral stationary phase (CSP) is a cornerstone for the enantioseparation of a vast array of chiral compounds, including long-chain alcohols. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. chiralpedia.comresearchgate.net The stability of these complexes differs for each enantiomer, resulting in distinct retention times.

Commonly employed CSPs for the resolution of chiral alcohols include those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, and macrocyclic antibiotics. phenomenex.comcsfarmacie.cz Polysaccharide-based CSPs, in particular, are renowned for their broad applicability and high stereoselectivity, capable of resolving a wide range of racemates through interactions such as hydrogen bonding, dipole-dipole interactions, and inclusion complexation. researchgate.netnih.gov The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like 2-propanol, is crucial for optimizing the resolution. csfarmacie.cz For long-chain alcohols, normal-phase chromatography is often preferred. phenomenex.com

The successful separation of enantiomers via chiral HPLC allows for the accurate determination of enantiomeric excess (ee), a critical parameter for quality control and stereoselective synthesis.

| CSP Type | Common Chiral Selectors | Typical Mobile Phase | Interaction Mechanism |

| Polysaccharide-based | Cellulose and Amylose esters/carbamates | Hexane/Isopropanol | Hydrogen bonding, dipole-dipole, π-π interactions, inclusion complexation researchgate.netsigmaaldrich.com |

| Pirkle-type (Brush-type) | DNB-phenylglycine, Leucine (B10760876) | Normal Phase Solvents | π-π interactions, hydrogen bonding, dipole-dipole interactions |

| Macrocyclic Glycopeptides | Teicoplanin, Vancomycin | Reversed-phase or Polar Organic | Inclusion complexing, ionic interactions, hydrogen bonding researchgate.net |

| Ligand Exchange | Amino acids (e.g., Proline, Hydroxyproline) with a metal ion (e.g., Cu²⁺) | Aqueous buffers | Formation of ternary diastereomeric metal complexes |

Chiral Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Enantiomer Separation

Chiral Gas Chromatography (GC) is a highly sensitive and efficient technique for the analysis of volatile and thermally stable enantiomers. chromatographyonline.com For long-chain alcohols like 13-methyl-1-pentadecanol, which possess sufficient volatility, direct analysis is often feasible without derivatization. nih.gov The coupling of GC with Mass Spectrometry (GC-MS) provides not only separation but also structural confirmation, making it an invaluable tool for identification. nih.gov

The advent of chiral stationary phases based on cyclodextrins and their derivatives has revolutionized chiral GC. chromatographyonline.com Cyclodextrins are cyclic oligosaccharides composed of glucose units, forming a chiral, torus-shaped structure with a hydrophobic inner cavity and a hydrophilic exterior. chromatographyonline.comgcms.cz This unique structure allows them to form inclusion complexes with guest molecules, and the chiral environment of the cyclodextrin (B1172386) enables the differentiation of enantiomers. gcms.cz

Derivatized cyclodextrins, such as permethylated or acylated forms, are dissolved in a polysiloxane stationary phase and coated onto a fused silica (B1680970) capillary column. gcms.czgcms.cz The type of cyclodextrin (α, β, or γ, differing in the number of glucose units) and the nature of the derivative significantly influence the enantioselectivity for a given analyte. chromatographyonline.comgcms.cz For instance, β-cyclodextrin-based columns are widely used for the separation of a variety of chiral compounds, including alcohols. mdpi.com The separation mechanism involves a combination of inclusion complexation within the cyclodextrin cavity and interactions with the functional groups on the rim of the cyclodextrin. chromatographyonline.com

| Cyclodextrin Derivative | Common Application | Separation Principle |

| Permethylated β-cyclodextrin | General purpose, flavors, fragrances | Inclusion complexation, surface interactions |

| Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin | Alcohols, diols, lactones | Enhanced interaction via derivatized hydroxyl groups |

| Trifluoroacetylated γ-cyclodextrin | Sugars, polyols | Strong dipole-dipole interactions with derivatized analytes |

While direct analysis of chiral alcohols is possible, derivatization can significantly improve chromatographic performance. nih.gov This indirect approach involves reacting the alcohol with a chiral or achiral derivatizing agent to form diastereomers or more volatile esters, respectively. chiralpedia.comwikipedia.org

Acylation, the reaction of an alcohol with a carboxylic acid or its derivative (like an acid anhydride (B1165640) or acyl chloride), is a common strategy. nih.gov This process converts the polar alcohol group into a less polar, more volatile ester. nih.gov For instance, acetylation using acetic anhydride can enhance the separation factor (α) for chiral alcohols on a cyclodextrin-based column. nih.gov This improvement is attributed to the altered volatility and interaction of the resulting esters with the chiral stationary phase.

Alternatively, a racemic alcohol can be reacted with an enantiomerically pure chiral derivatizing agent (CDA) to form a mixture of diastereomers. wikipedia.org These diastereomers have different physical properties and can be separated on a standard, achiral chromatographic column. chiralpedia.com

Table of Common Derivatization Reactions for Chiral Alcohols:

| Derivatizing Agent | Resulting Derivative | Purpose |

|---|---|---|

| Acetic Anhydride | Acetate ester | Increase volatility, improve peak shape, enhance separation nih.gov |

| Trifluoroacetic Anhydride (TFAA) | Trifluoroacetate ester | Greatly increase volatility for GC analysis nih.gov |

| (R)- or (S)-Mosher's acid chloride | MTPA ester | Formation of diastereomers for separation on achiral columns and NMR analysis wikipedia.org |

Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) in Chiral Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. wikipedia.org SFC typically uses supercritical carbon dioxide as the main component of the mobile phase, often modified with a small amount of a polar organic solvent like methanol. wikipedia.orgresearchgate.net This mobile phase exhibits low viscosity and high diffusivity, which allows for faster separations and higher efficiency compared to HPLC. researchgate.netchromatographyonline.com SFC is compatible with the same chiral stationary phases used in HPLC, making it particularly effective for preparative-scale separations due to the ease of removing the CO₂-based mobile phase. wikipedia.orgresearchgate.net

Capillary Electrophoresis (CE) offers another high-efficiency approach for enantiomeric resolution. chromatographytoday.com In CE, separation is achieved based on the differential migration of ions in an electric field. For chiral separations of neutral molecules like long-chain alcohols, a charged chiral selector is added to the background electrolyte. chromatographytoday.com Cyclodextrins are the most commonly used chiral selectors in CE. nih.gov The enantiomers form transient inclusion complexes with the charged cyclodextrin, leading to different effective mobilities and resulting in separation. springernature.com This technique requires only minuscule sample volumes and offers rapid analysis times. chromatographytoday.com

Spectroscopic Methods for Chiral Discrimination and Enantiomeric Excess Determination

While chromatography is primarily used for separation, spectroscopic methods can provide information about the chiral nature of a sample. Nuclear Magnetic Resonance (NMR) spectroscopy is a principal tool in this area. In a standard NMR experiment, enantiomers are indistinguishable. However, in the presence of a chiral solvating agent or a chiral derivatizing agent, the enantiomers can be differentiated. nih.gov The formation of diastereomeric complexes with a chiral agent leads to distinct chemical shifts for the corresponding nuclei of the two enantiomers, allowing for the determination of enantiomeric excess. nih.gov

More advanced techniques like Surface-Enhanced Raman Scattering (SERS) have also been explored for the enantioselective discrimination of chiral alcohols. nih.gov This method relies on the differential interaction of enantiomers with a chiral selector adsorbed on a metal surface, which leads to distinct and measurable differences in the SERS spectra. nih.gov This approach is label-free and highly sensitive. nih.gov

Biological and Ecological Significance of Branched Chain Primary Alcohols

Role as Semiochemicals and Pheromone Components in Interspecies Communication

The stereochemistry of chiral methyl-branched hydrocarbons and alcohols is critical to their function as signal molecules in insect communication. pnas.org Insects can possess highly specific receptors that differentiate between stereoisomers, leading to distinct behavioral responses. pnas.org Research on various insect species has demonstrated that often only one specific stereoisomer of a chiral pheromone is biologically active, while others may be inactive or even inhibitory. The determination of the absolute configuration of these methyl-branched compounds is essential for understanding their functional roles in chemical communication. pnas.org Despite the established importance of stereoisomerism in pheromonal activity, no specific studies on the stereoisomeric specificity of pheromonal responses to (S)-13-Methyl-1-pentadecanol have been found.

Biotransformation and Environmental Fate in Natural Systems

Long-chain aliphatic alcohols are generally considered to be readily biodegradable in both aquatic and terrestrial environments. nih.gov The biodegradation of these compounds is a key factor in their environmental fate. While specific pathways for this compound are not documented, the biodegradation of similar long-chain alcohols typically proceeds through pathways that are common for fatty alcohols.

The persistence of long-chain alcohols in the environment is generally low due to their susceptibility to biodegradation. nih.gov Factors such as the degree of branching can influence the rate of degradation, with some studies suggesting that branching may in some cases slow down the process compared to their linear counterparts. exxonmobilchemical.com However, many branched primary alcohols are still considered readily biodegradable. exxonmobilchemical.com Specific data on the degradation kinetics and environmental persistence of this compound are not available in the reviewed literature.

Microorganisms play a crucial role in the degradation of hydrocarbons, which can be precursors to long-chain alcohols. The microbial assimilation of both straight-chain and branched-chain alkanes has been studied. While specific microbial assimilation pathways for 13-methylpentadecane (the hydrocarbon precursor to 13-Methyl-1-pentadecanol) are not detailed, it is known that microbes can metabolize a wide range of hydrocarbons.

Advanced Applications and Functionalization of Chiral Long Chain Alcohols in Materials Science

Precursors in the Synthesis of Complex Organic Molecules

Chiral alcohols are fundamental building blocks in the enantioselective synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and natural products. mdpi.comencyclopedia.pubnih.gov The stereochemistry of these molecules is often crucial to their biological activity. nih.gov (S)-13-Methyl-1-pentadecanol, with its defined stereocenter, could serve as a valuable chiral precursor.

The terminal hydroxyl group can be readily converted into other functional groups, such as aldehydes, carboxylic acids, or halides, enabling its incorporation into larger molecular frameworks through various carbon-carbon and carbon-heteroatom bond-forming reactions. The long, branched alkyl chain can influence the physical properties of the final molecule, such as its solubility, crystallinity, and lipophilicity.

Table 1: Potential Synthetic Transformations of this compound

| Transformation | Reagents | Product Functional Group | Potential Application of Product |

| Oxidation | PCC, DMP, Swern | Aldehyde, Carboxylic Acid | Intermediate for oleochemicals, polymers |

| Esterification | Acyl chloride, Carboxylic acid | Ester | Lubricant, plasticizer, fragrance |

| Etherification | Williamson ether synthesis | Ether | Solvent, surfactant intermediate |

| Halogenation | PBr₃, SOCl₂ | Alkyl halide | Intermediate for Grignard reagents, amines |

The synthesis of enantiomerically pure chiral alcohols is a significant area of research, with biocatalytic methods using enzymes like ketoreductases and lipases offering high selectivity under mild conditions. mdpi.comencyclopedia.pubnih.govnih.gov Such methods could be theoretically applied to produce this compound with high enantiomeric purity, a prerequisite for its use in stereoselective synthesis.

Integration into Chiral Polymeric Systems and Liquid Crystals

The incorporation of chiral moieties into polymers can lead to materials with unique optical and mechanical properties. Chiral side chains can induce the formation of helical polymer backbones, resulting in materials that exhibit circular dichroism and have applications in chiral recognition and separation. acs.orgrsc.org this compound could be functionalized, for instance, by conversion to a methacrylate (B99206) or acrylate (B77674) monomer, and then polymerized to yield a chiral polymer with a long, hydrophobic side chain.

In the field of liquid crystals, chiral molecules are used as dopants to induce a helical twist in nematic phases, leading to the formation of chiral nematic (cholesteric) liquid crystals. sigmaaldrich.comrsc.org These materials are characterized by their ability to selectively reflect light of a specific wavelength and circular polarization, making them suitable for applications in displays, sensors, and smart windows. The long, flexible alkyl chain of this compound could enhance its solubility in the liquid crystal host, while its chirality would induce the desired helical superstructure. The helical twisting power of a chiral dopant is a key parameter in these applications. rsc.org

Development of Chiral Catalysts for Enantioselective Chemical Processes

Chiral alcohols are precursors to a variety of chiral ligands used in asymmetric catalysis. polyu.edu.hkliverpool.ac.uk The hydroxyl group can be used as an anchoring point for the attachment of coordinating groups, such as phosphines or amines, which can then bind to a metal center to form a chiral catalyst. The stereogenic center in the alcohol backbone creates a chiral environment around the metal, enabling the catalyst to differentiate between the two enantiomeric transition states of a reaction and thus produce one enantiomer of the product in excess.

For this compound, the hydroxyl group could be modified to create, for example, a chiral phosphinite or a chiral amino alcohol ligand. The long pentadecyl chain might offer unique solubility properties, potentially allowing for catalysis in non-polar solvents or even facilitating catalyst recovery and recycling through liquid-liquid separation. The development of such catalysts is crucial for the efficient and environmentally friendly synthesis of enantiomerically pure compounds. nsf.govethz.ch

Bio-inspired Materials and Nanotechnology Incorporating Chiral Architectures

Nature provides numerous examples of how chirality at the molecular level can be translated into complex, functional macroscopic structures. This principle is being increasingly exploited in the design of bio-inspired materials and in nanotechnology. nih.gov

The creation of chiral surfaces is of great interest for applications in enantioselective separations and sensing. nih.govmdpi.comcmu.edunih.gov A monolayer of this compound could be self-assembled on a solid support, such as gold or silicon, to create a chiral surface. The hydroxyl groups would bind to the surface, while the chiral alkyl chains would be exposed, creating a chiral environment that can selectively interact with other chiral molecules.

Such surfaces could be used as the stationary phase in chiral chromatography for the separation of enantiomers. In the context of biosensors, these chiral surfaces could be used to selectively detect one enantiomer of a chiral analyte, which is particularly important in the pharmaceutical and biomedical fields where the two enantiomers of a drug can have different physiological effects. mdpi.comnih.gov

The concept of a "chiral nanopaint" involves coating achiral nanoparticles with a layer of chiral molecules to induce chiroptical properties in the nanoparticles. acs.orgfigshare.com This approach allows for the creation of a wide range of chiral nanomaterials without the need to synthesize the nanoparticles themselves from chiral precursors. This compound could be a component of such a nanopaint. Its hydroxyl group would allow it to bind to the surface of metal oxide or other nanoparticles, while its chirality would be imparted to the nanoparticle system. The long alkyl chain could also influence the dispersibility of the coated nanoparticles in various solvents. Chiral nanoparticles are being explored for applications in nanomedicine, catalysis, and sensing. mdpi.com

Performance Additives and Specialty Chemicals Derived from Branched Alcohols

Branched-chain fatty alcohols and their derivatives find use as performance additives and specialty chemicals in a variety of industries due to their unique physical properties. exxonmobilchemical.comepa.govd-nb.infonih.gov Compared to their linear counterparts, branched alcohols often exhibit lower melting points, reduced viscosity, and improved solubility in non-polar media. exxonmobilchemical.comd-nb.info

Table 2: Potential Applications of this compound as a Specialty Chemical

| Industry | Potential Application | Function |

| Cosmetics & Personal Care | Emollient, thickener | Provides skin conditioning and viscosity control in lotions and creams. nih.gov |

| Lubricants | Lubricity improver, pour point depressant | Reduces friction and improves low-temperature performance of lubricating oils. |

| Plastics | Plasticizer | Increases the flexibility and durability of polymers. |

| Surfactants | Co-surfactant | Can be ethoxylated or sulfated to produce specialty surfactants with enhanced wetting and emulsifying properties. exxonmobilchemical.com |

The branched structure of this compound suggests that it would have a lower melting point than the corresponding linear C16 alcohol (cetyl alcohol). This property could be advantageous in formulations where a liquid or low-melting-point fatty alcohol is required. Its derivatives, such as esters and ethers, could find applications as emollients in cosmetics, plasticizers for polymers, and components of synthetic lubricants. Furthermore, ethoxylation of the terminal hydroxyl group would lead to non-ionic surfactants with potentially unique wetting and emulsifying properties due to the branched hydrophobic tail.

Future Research Directions and Emerging Challenges in S 13 Methyl 1 Pentadecanol Studies

Development of More Efficient and Sustainable Enantioselective Synthetic Routes

A significant hurdle in the comprehensive study of (S)-13-Methyl-1-pentadecanol is the lack of established, efficient, and sustainable methods for its enantioselective synthesis. Future research must prioritize the development of synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry.

Current Challenges and Future Pursuits in Synthesis:

| Synthetic Approach | Current Challenges | Future Research Directions |

| Asymmetric Catalysis | Identification of highly selective and active catalysts for the specific stereocenter at the C-13 position. | - Development of novel chiral ligands for transition metal catalysts. - Exploration of organocatalysis as a metal-free alternative. |

| Biocatalysis | Screening and engineering of enzymes (e.g., lipases, alcohol dehydrogenases) with the desired substrate specificity and enantioselectivity. mdpi.comnih.govresearchgate.net | - Directed evolution and protein engineering to enhance enzyme performance. - Whole-cell biotransformations for simplified and cost-effective processes. |

| Chiral Pool Synthesis | Limited availability of suitable and economically viable chiral starting materials. | - Investigation of renewable resources as sources of chiral precursors. - Development of novel synthetic pathways from readily available natural products. |

The exploration of dynamic kinetic resolution, a process that combines enzymatic resolution with in-situ racemization of the unwanted enantiomer, could offer a pathway to achieving theoretical yields of 100% of the desired (S)-enantiomer. mdpi.comresearchgate.net Furthermore, the application of flow chemistry could enable more controlled, scalable, and safer synthetic processes.

Elucidation of Undiscovered Biological Roles and Ecological Interactions

The structural characteristics of this compound, specifically its chirality and branched-chain nature, suggest a high probability of specific biological functions and ecological interactions that are yet to be discovered.

Long-chain fatty alcohols are known to play crucial roles in nature, particularly as components of insect pheromones. frontiersin.orgcabidigitallibrary.org The specific stereochemistry of these molecules is often critical for their biological activity, as different enantiomers can elicit different behavioral responses in insects. Future research should investigate the potential role of this compound as a pheromone or kairomone in various insect species. This could have significant implications for pest management through the development of species-specific and environmentally benign control strategies.

Moreover, branched-chain fatty acids and their corresponding alcohols are integral components of the cell membranes of certain bacteria, influencing membrane fluidity and adaptation to environmental stress. frontiersin.orgrsc.org Investigating the incorporation and function of this compound in microbial systems could reveal novel biological activities and potential applications in microbiology and biotechnology.

Potential Biological Roles and Research Avenues:

| Potential Role | Organism/System | Research Approach |

| Insect Pheromone | Various insect orders | - Electroantennography (EAG) and gas chromatography-mass spectrometry (GC-MS) for identification in insect extracts. - Behavioral assays to determine attractive or repellent effects. |

| Membrane Component | Bacteria | - Lipidomic analysis of bacteria grown in the presence of the compound. - Biophysical studies to assess its effect on membrane properties. |

| Signaling Molecule | Plants, Fungi | - Metabolomic profiling to identify its presence and potential role in signaling pathways. |

Expansion of Applications in Emerging Technologies and Advanced Materials Science

The unique stereochemistry of this compound makes it a promising candidate for the development of advanced materials with novel properties. Chirality is a key factor in the design of materials with specific optical, electronic, and mechanical characteristics. chiralpedia.com

In the field of materials science, chiral long-chain alcohols can be used as building blocks for the synthesis of:

Chiral Liquid Crystals: These materials exhibit unique optical properties and could be utilized in advanced display technologies and optical sensors.

Chiral Polymers: Polymers synthesized from this compound could have applications in chiral chromatography for the separation of enantiomers, as well as in the development of smart materials that respond to specific stimuli. chiralpedia.com

Self-Assembled Monolayers: The amphiphilic nature of this alcohol could be exploited to form ordered, chiral monolayers on surfaces, with potential applications in nanotechnology and surface engineering.

The challenge in this area lies in understanding the relationship between the molecular structure of this compound and the macroscopic properties of the resulting materials. This will require a combination of synthetic chemistry, materials characterization, and computational modeling.

Interdisciplinary Research Integrating Synthetic Biology, Catalysis, and Advanced Material Design

The future of research on this compound will heavily rely on an interdisciplinary approach that integrates expertise from synthetic biology, catalysis, and materials science.

Synthetic biology offers a powerful platform for the sustainable production of branched-chain fatty alcohols. nih.govresearchgate.netnih.govfrontiersin.org By engineering metabolic pathways in microorganisms such as E. coli or yeast, it may be possible to produce this compound from simple renewable feedstocks. nih.govfrontiersin.org This approach circumvents the need for complex and often environmentally taxing chemical syntheses. Key challenges in this area include identifying and optimizing the necessary biosynthetic enzymes and engineering host strains for high-titer production. researchgate.netnih.gov

The integration of catalysis , both biocatalysis and chemocatalysis, will be crucial for both the production and functionalization of this compound. For instance, novel catalysts could be developed to convert the microbially produced alcohol into a variety of valuable derivatives.

Finally, a close collaboration with materials scientists will be essential to guide the design and synthesis of new materials based on this compound. By understanding the desired material properties, synthetic efforts can be directed towards creating molecules with the optimal structure and functionality.

Q & A

Q. What are the recommended safety protocols for handling (S)-13-Methyl-1-pentadecanol in laboratory settings?

Methodological Answer:

- Skin/Eye Exposure : Immediately flush eyes with water for 10–15 minutes and wash skin with soap/water for 15 minutes. Remove contaminated clothing and seek medical attention .

- Ingestion : Rinse the mouth (if conscious) and consult a physician. Use PPE (gloves, goggles) due to uncharacterized toxicological properties .

- General Handling : Follow guidelines for structurally similar alcohols (e.g., 3-Methyl-1-pentanol), including ventilation and spill containment .

Q. How can the enantiomeric purity of this compound be validated?

Methodological Answer:

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) with polar solvents (e.g., hexane/isopropanol) to separate enantiomers. Compare retention times with racemic standards .

- NMR Spectroscopy : Employ chiral derivatizing agents (e.g., Mosher’s acid chloride) to generate diastereomers for distinct - or -NMR signals .

Q. What synthetic routes are reported for this compound?

Methodological Answer:

- Asymmetric Reduction : Catalytic hydrogenation of ketone precursors (e.g., 13-Methyl-1-pentadecanone) using chiral catalysts like BINAP-Ru complexes to achieve high enantioselectivity .

- Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic esters (e.g., acylated derivatives) in organic-aqueous biphasic systems .

Advanced Research Questions

Q. How can isotopic labeling (e.g., 13C^{13}\text{C}13C) of this compound enhance environmental fate studies?

Methodological Answer:

- Synthesis of Labeled Analogs : Incorporate at the methyl branch via Grignard reactions with -MgBr, followed by purification via column chromatography .

- Tracing Applications : Use LC-MS/MS or GC-IRMS to track biodegradation pathways in environmental matrices (e.g., soil/water systems) with high sensitivity .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Meta-Analysis : Systematically compare studies for variables like solvent polarity (e.g., DMSO vs. ethanol), cell lines, or assay conditions (e.g., incubation time) .

- Dose-Response Validation : Replicate conflicting experiments using standardized protocols (e.g., OECD guidelines) with internal controls (e.g., reference agonists/antagonists) .

Q. How can computational modeling predict the stereochemical interactions of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate binding conformations with receptor sites (e.g., GPCRs). Validate with experimental IC values .

- QM/MM Simulations : Combine quantum mechanics (for ligand) and molecular mechanics (for protein) to study transition states in enzymatic reactions involving the compound .

Q. What analytical techniques are optimal for quantifying trace impurities in this compound?

Methodological Answer:

- GC×GC-TOFMS : Two-dimensional gas chromatography with time-of-flight mass spectrometry for high-resolution separation of branched alkanol impurities .

- HPLC-ELSD : Evaporative light scattering detection coupled with C18 columns to quantify non-UV-active byproducts (e.g., alkanes) .

Notes on Methodological Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.